

The Discovery and Synthesis of GLUT1-IN-2: A Technical Guide

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Compound of Interest

Compound Name: GLUT1-IN-2

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Abstract

Glucose transporter 1 (GLUT1) has emerged as a critical target in drug discovery, particularly in oncology, due to its overexpression in many cancer cells and its vital role in supplying glucose to fuel their high metabolic demands. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of **GLUT1-IN-2** (also referred to as GLUT-i2), a potent and selective inhibitor of GLUT1. This document details the experimental methodologies employed in its identification and evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The facilitative glucose transporter GLUT1, encoded by the SLC2A1 gene, is a ubiquitously expressed transmembrane protein responsible for the basal glucose uptake in most cell types. [1] Its elevated expression in various cancer types, a phenomenon linked to the Warburg effect, makes it an attractive therapeutic target. [2] Inhibition of GLUT1 can selectively starve cancer cells of their primary energy source, leading to reduced proliferation and cell death.

GLUT1-IN-2 is a novel small molecule inhibitor of GLUT1, identified through a high-throughput screening campaign. [3][4] It belongs to a class of phenylalanine amide-derived compounds and

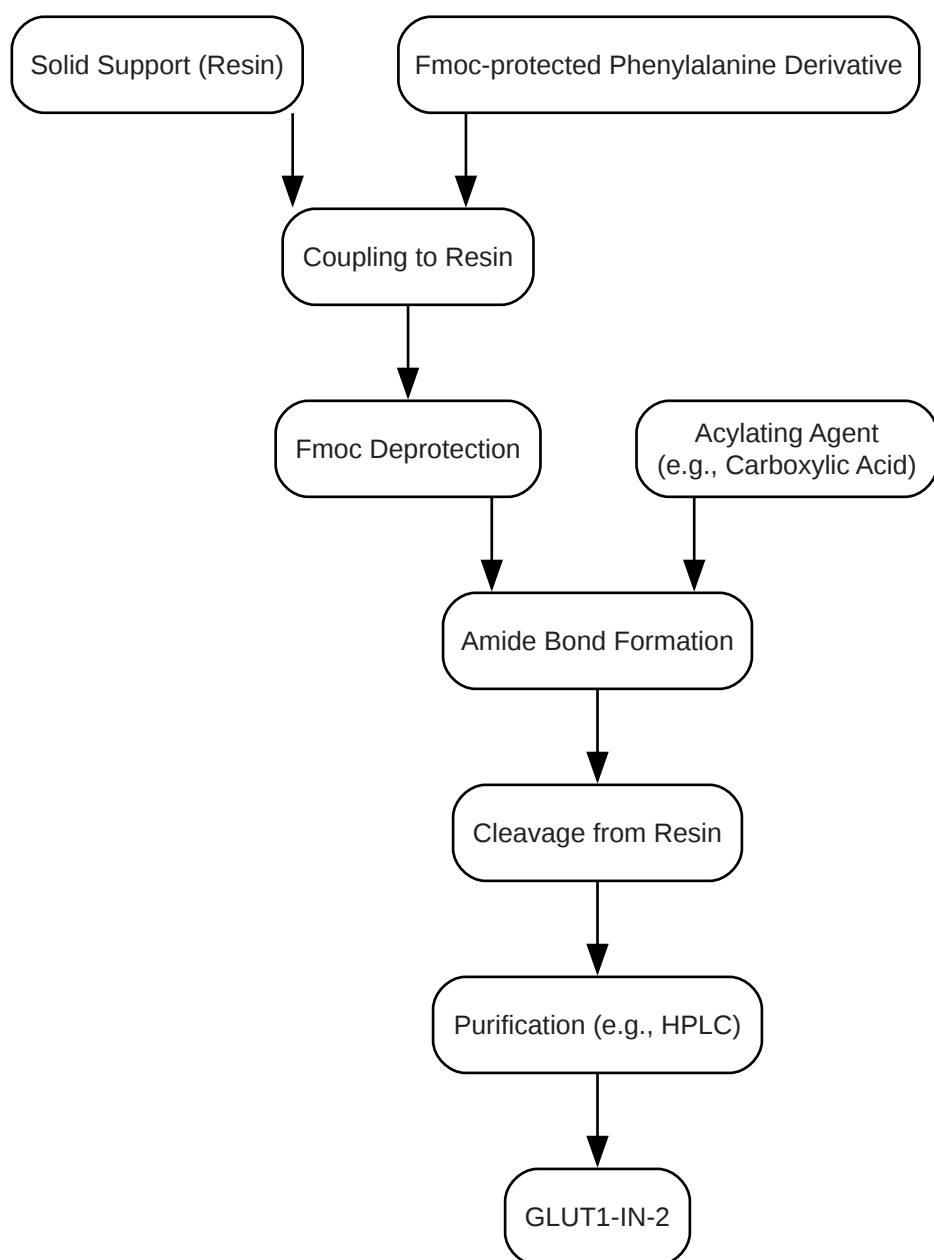
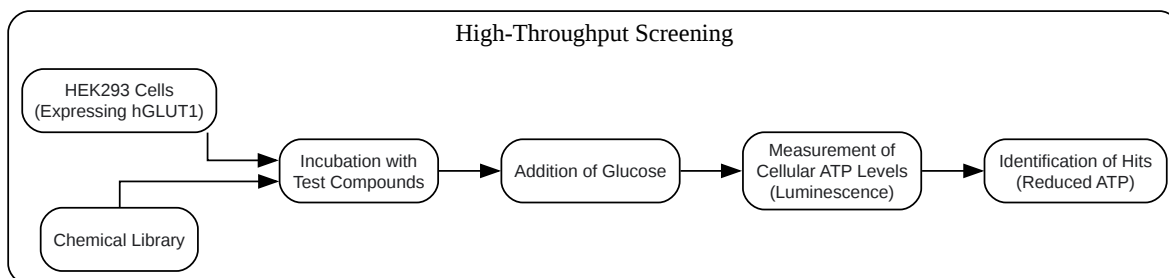
has demonstrated high potency and selectivity for GLUT1. This guide will delve into the technical details of its discovery and the available information regarding its synthesis.

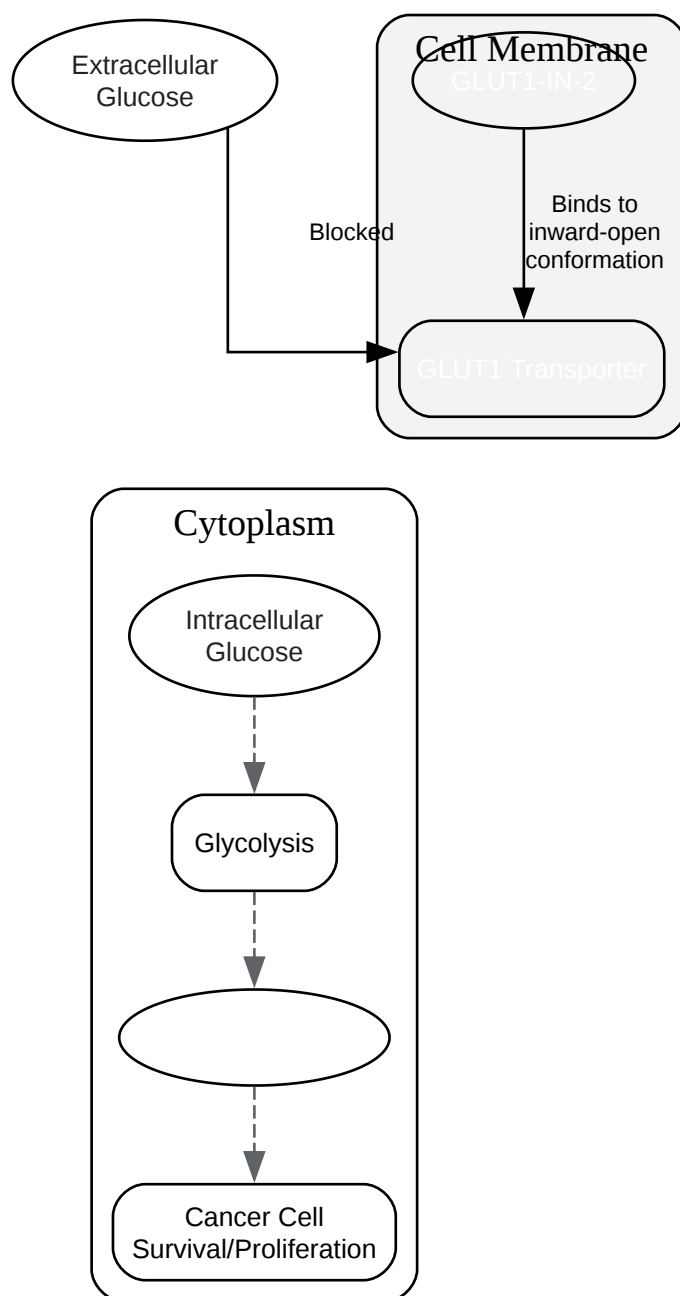
Discovery of GLUT1-IN-2

GLUT1-IN-2 was identified from a high-throughput screening (HTS) of a chemical library for inhibitors of the human glucose transporter 1 (hGLUT1).[3] The screening assay was an indirect, cell-based method that measured the inhibition of glycolysis by quantifying cellular ATP levels.

High-Throughput Screening (HTS) Workflow

The HTS workflow was designed to identify compounds that inhibit GLUT1-mediated glucose uptake, thereby reducing the intracellular ATP produced through glycolysis.





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References

- 1. [pubs.acs.org \[pubs.acs.org\]](#)
- 2. [pubs.acs.org \[pubs.acs.org\]](#)
- 3. [pubs.acs.org \[pubs.acs.org\]](#)
- 4. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
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